molecular formula C10H7ClO3 B180860 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one CAS No. 25392-41-0

4-(chloromethyl)-7-hydroxy-2H-chromen-2-one

Cat. No. B180860
CAS RN: 25392-41-0
M. Wt: 210.61 g/mol
InChI Key: TXSLBPGPBNGHRW-UHFFFAOYSA-N
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Description

The compound would be described in terms of its molecular structure, including the types and arrangement of atoms.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the sequence of chemical reactions.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the precise structure of the compound.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound can undergo, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, would be determined.


Scientific Research Applications

Synthesis and Derivative Formation

The compound 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one serves as a foundational chemical for various syntheses and derivative formations. Notably, it's utilized as a precursor in the alkylation process of 4-hydroxy-2H-chromen-2-ones, leading to the formation of compounds like 4-(2,3-epoxypropoxy)-2H-chromen-2-ones. These compounds, in turn, undergo further chemical reactions with different amines, yielding 4-(3-amino-2-hydroxypropoxy)-2H-chromen-2-ones. These compounds are significant due to their potential applications in various fields, including medicinal chemistry and material sciences (Avetisyan et al., 2009).

Catalysis and Chemical Reactions

4-(chloromethyl)-7-hydroxy-2H-chromen-2-one is involved in catalytic processes, particularly in the synthesis of Warfarin and its analogues. The Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones is a key step in this synthesis, and the compound's role in facilitating these reactions highlights its significance in pharmaceutical synthesis and the broader field of catalysis (Alonzi et al., 2014).

Structural and Spectroscopic Studies

The compound is central to structural and spectroscopic studies, which are crucial for understanding its properties and potential applications. For instance, it's used in the synthesis of new tetradentate (ONNO) Schiff-bases, where its crystal structure was determined through laboratory X-ray powder diffraction data. Such studies are instrumental in exploring the compound's capabilities in fields like crystallography and materials science (Rohlíček et al., 2013).

Biological and Antibacterial Activities

4-(chloromethyl)-7-hydroxy-2H-chromen-2-one derivatives have been studied for their biological and antibacterial activities. Notable research includes the synthesis of compounds from 4-Amino-7-chloro-2-oxo-2H–chromen-3-carbaldehyde and their subsequent evaluation against various bacterial strains. The discovery of bacteriostatic and bactericidal activities in these compounds underscores the importance of 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one in the development of new pharmaceutical agents and antibacterial materials (Behrami & Vaso, 2017).

Safety And Hazards

The compound’s potential hazards would be assessed, including its toxicity, flammability, and environmental impact.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or biological activity.


properties

IUPAC Name

4-(chloromethyl)-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c11-5-6-3-10(13)14-9-4-7(12)1-2-8(6)9/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSLBPGPBNGHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10419866
Record name 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10419866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-7-hydroxy-2H-chromen-2-one

CAS RN

25392-41-0
Record name 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10419866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under ice-cooling, ethyl 4-chloroacetoacetate (14.0 g, 85.0 mmol) was dissolved in concentrated sulfuric acid (30 mL), resorcinol (8.81 g, 80.0 mmol) was added by small portions, and the mixture was stirred at room temperature for 2 hr. The reaction mixture was poured into ice water, and the precipitated solid was collected by filtration, washed with water, and air-dried to give the title compound (14.1 g, yield 84%) as a beige powder.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
8.81 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
84%

Synthesis routes and methods II

Procedure details

Ethyl 4-chloroacetoacetate (14.0 g, 85.0 mmol) was dissolved in conc. sulfuric acid (30 mL) under ice-cooling and resorcinol (8.81 g, 80.0 mmol) was added by small portions, and the mixture was stirred at room temperature for 2 hr. The reaction mixture was poured into iced water. The resulting solid was collected by filtration, washed with water and air dried to give the title compound (14.1 g, 84%).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
8.81 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
M Rullo, M Catto, A Carrieri, M de Candia, CD Altomare… - Molecules, 2019 - mdpi.com
A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones was investigated with the aim of identifying multiple inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and …
Number of citations: 16 www.mdpi.com
EF Bruna-Haupt, MD Perretti, HA Garro, R Carrillo… - ACS …, 2023 - ACS Publications
A library of structurally related coumarins was generated through synthesis reactions and chemical modification reactions to obtain derivatives with antiproliferative activity both in vivo …
Number of citations: 1 pubs.acs.org
J Ashok Kumar, A Kumar Tiwari… - Medicinal …, 2013 - ingentaconnect.com
Series of new benzyl 2H-chromenones 6a-n was synthesized by Pechmann condensation of substituted benzyl resorcinols 2a-c and 3a with various β-ketoesters such as ethyl 3-…
Number of citations: 12 www.ingentaconnect.com
L Pisani, G Muncipinto, TF Miscioscia… - Journal of medicinal …, 2009 - ACS Publications
In an effort to discover novel selective monoamine oxidase (MAO) B inhibitors with favorable physicochemical and pharmacokinetic profiles, 7-[(m-halogeno)benzyloxy]coumarins …
Number of citations: 118 pubs.acs.org
MO Karataş, B Alici, Ü Çakir, E Çetinkaya… - Artificial Cells …, 2014 - Taylor & Francis
… Ten millimoles of 1-alkylimidazole (2g, h) was dissolved in dried DMF (5 mL) and 10 mmol of 4-chloromethyl-7- hydroxy-2H-chromen-2-one was added into the solution, and the mixture …
Number of citations: 13 www.tandfonline.com
L Pisani, M Catto, A De Palma, R Farina… - …, 2017 - Wiley Online Library
Acetylcholinesterase (AChE) inhibitors still comprise the majority of the marketed drugs for Alzheimer's disease (AD). The structural arrangement of the enzyme, which features a narrow …
Y Chen, S Wang, X Xu, X Liu, M Yu… - Journal of medicinal …, 2013 - ACS Publications
The discovery and synthesis of potential and novel antipsychotic coumarin derivatives, associated with potent dopamine D 2 , D 3 , and serotonin 5-HT 1A and 5-HT 2A receptor …
Number of citations: 126 pubs.acs.org
S Kumari, S Joshi, A Sarmah, D Pant, R Sakhuja - Journal of fluorescence, 2016 - Springer
A coumarin-indole dyad, N-((7-hydroxy-2-oxo-2H-chromen-4-yl)methyl)-1H-indole-2-carboxamide has been synthesized and characterized by 1 H-NMR and 13 C-NMR. Effect of …
Number of citations: 6 link.springer.com
MC Moraes, EJ Lenardão, T Barcellos - Arkivoc, 2021 - arkat-usa.org
A series of functionalized C4-substituted coumarins were synthesized by exploring the reaction of activated and non-activated phenols and β-ketoesters under solvent-free conditions in …
Number of citations: 1 www.arkat-usa.org
NS Goud, VKK Makani, J Pranay, R Alvala… - Bioorganic …, 2020 - Elsevier
In present study, a new series of 4, 7-disubstituted coumarin derivatives (7a-y) have been synthesized as galectin-1 targeting apoptosis inducing agents and evaluated for their in vitro …
Number of citations: 18 www.sciencedirect.com

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